N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C24H18N4O and its molecular weight is 378.435. The purity is usually 95%.
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Scientific Research Applications
Antiviral Properties A study by Hamdouchi et al. (1999) synthesized a series of compounds structurally related to Enviroxime, including imidazo[1,2-a]pyridines, to test as antirhinovirus agents. The research highlighted the potential of these compounds in the context of antiviral properties (Hamdouchi et al., 1999).
Mechanistic Studies in Organic Chemistry Gaber and Taib (2016) conducted mechanistic studies on the thermolysis of N-arylbenzamidoximes, yielding products like imidazo[1,2-a]pyridine derivatives. This research provides insight into the chemical behavior and transformation of these compounds under specific conditions (Gaber & Taib, 2016).
Antibacterial Activity Budumuru, Golagani, and Kantamreddi (2018) focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity. This study demonstrates the potential use of these compounds in developing antibacterial agents (Budumuru et al., 2018).
Antimicrobial and Antifungal Properties Jafar et al. (2010) synthesized novel benzimidazole derivatives, including compounds structurally related to N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide, and studied their antimicrobial activity. This indicates the utility of these compounds in antimicrobial applications (Jafar et al., 2010).
Antipsychotic Potential A study by Thurkauf et al. (1995) explored the synthesis of 2-phenyl-4-(aminomethyl)imidazoles as potential antipsychotic agents. These compounds were tested for dopamine D2 receptor binding, indicating their potential application in psychiatric medicine (Thurkauf et al., 1995).
Melatonin Receptor Binding Research by El Kazzouli et al. (2011) involved the design and synthesis of imidazo[1,2-a]pyridines as melatonin receptor ligands, indicating their relevance in studies related to sleep and circadian rhythms (El Kazzouli et al., 2011).
Antimycobacterial Activity Lv et al. (2017) reported on the synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their considerable activity against drug-sensitive and resistant strains of tuberculosis, highlighting their potential as antimycobacterial agents (Lv et al., 2017).
Future Directions
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c29-24(18-10-12-19(13-11-18)27-14-5-6-15-27)26-21-8-2-1-7-20(21)22-17-28-16-4-3-9-23(28)25-22/h1-17H,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLISNGJABOKZNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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